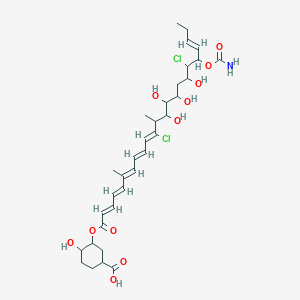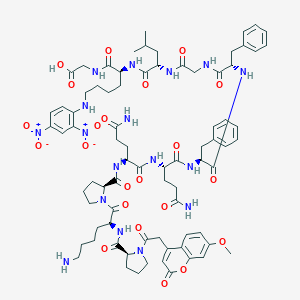![molecular formula C22H28N2O7 B235412 N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235412.png)
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by multiple methoxy groups and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4,5-dimethoxy-2-nitroaniline with morpholine under specific conditions to form the intermediate 4,5-dimethoxy-2-morpholinophenylamine.
Coupling Reaction: The intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group results in an amine.
Applications De Recherche Scientifique
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide
- 5-(4-bromophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide
Uniqueness
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of methoxy groups and a morpholine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H28N2O7 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H28N2O7/c1-26-17-12-15(16(13-18(17)27-2)24-6-8-31-9-7-24)23-22(25)14-10-19(28-3)21(30-5)20(11-14)29-4/h10-13H,6-9H2,1-5H3,(H,23,25) |
Clé InChI |
XFXNCXFOYQYRGP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2N3CCOCC3)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2N3CCOCC3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]a](/img/structure/B235332.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]-2-methylbenzamide](/img/structure/B235352.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)

![3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B235419.png)
![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
